molecular formula C11H14BrN B176462 1-(2-Bromophenyl)piperidine CAS No. 156808-79-6

1-(2-Bromophenyl)piperidine

Cat. No. B176462
M. Wt: 240.14 g/mol
InChI Key: ULDSFDQNVQGLCC-UHFFFAOYSA-N
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Description

“1-(2-Bromophenyl)piperidine” is a compound that belongs to the class of organic compounds known as aminopiperidines . These are compounds containing a piperidine ring which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular formula of “1-(2-Bromophenyl)piperidine” is C11H14BrN . The average mass is 240.140 Da and the monoisotopic mass is 239.030960 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(2-Bromophenyl)piperidine” are not detailed in the retrieved sources, piperidine derivatives are known to undergo various intra- and intermolecular reactions .

Scientific Research Applications

Piperidine and its derivatives find applications in a wide range of industries . Here are some of the fields where they are used:

  • Pharmaceuticals : Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . They have been observed to have therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, lung cancer, prostate cancer, and leukemia . For instance, treatment involving 2-amino-4-(1-piperidine) pyridine was found to prohibit the proliferation of certain cancer cells in a dose-based manner .

  • Corrosion Inhibition : Piperidine compounds are used in corrosion inhibition . The specifics of their application in this field are not detailed in the available resources.

  • Catalysis : Piperidine derivatives are used in catalysis . The specifics of their application in this field are not detailed in the available resources.

  • Organic Synthesis : Piperidine is a common building block in the synthesis of organic compounds . The specifics of their application in this field are not detailed in the available resources.

  • Dye and Pigment Production : Piperidine and its derivatives are used in the production of dyes and pigments . The specifics of their application in this field are not detailed in the available resources.

Safety And Hazards

While specific safety and hazard information for “1-(2-Bromophenyl)piperidine” is not available in the retrieved sources, general safety measures for handling piperidine compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

Piperidine and its derivatives play a significant role in the pharmaceutical industry, with more than 7000 piperidine-related papers published in the last five years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, “1-(2-Bromophenyl)piperidine” and similar compounds may continue to be a focus of research in the future.

properties

IUPAC Name

1-(2-bromophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDSFDQNVQGLCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40530538
Record name 1-(2-Bromophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40530538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenyl)piperidine

CAS RN

156808-79-6
Record name 1-(2-Bromophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40530538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 156808-79-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
C Rajendiran, P Nagarajan, A Naidu… - Synthetic …, 2014 - Taylor & Francis
The asymmetric synthesis of both the enantiomer of chiral amines from the single chiral source of N-tert-butylsulfinylaldimines (3) by simply changing the organometallic reagents …
Number of citations: 2 www.tandfonline.com
W Hao, H Wang, PJ Walsh, Z Xi - Organic Chemistry Frontiers, 2015 - pubs.rsc.org
The combination of Pd(π-allyl)Cp and PPh3 was found to generate an efficient catalyst for the formation of indole-containing alkyl iodides from ortho-amino iodobenzenes and both …
Number of citations: 14 pubs.rsc.org
C Gaebler, M Korb, D Schaarschmidt… - Advanced Synthesis …, 2014 - Wiley Online Library
The novel air‐stable diferrocenyl‐based P,N ligands PFc 2 (C 6 H 4 ‐2‐NMe 2 ) (1) and PFc 2 (C 6 H 4 ‐2‐piperidyl) (2) [Fc=Fe(η 5 ‐C 5 H 4 )(η 5 ‐C 5 H 5 )] for the highly effective …
Number of citations: 25 onlinelibrary.wiley.com
P Dunkel, G Túrós, A Bényei, K Ludányi, P Mátyus - Tetrahedron, 2010 - Elsevier
Novel fused azecine ring systems were synthesized via the microwave-assisted thermal isomerization of terphenyl or biphenyl-pyridazine compounds possessing a vinyl and a tert-…
Number of citations: 59 www.sciencedirect.com
Y Dai, X Feng, B Wang, R He, M Bao - Journal of Organometallic Chemistry, 2012 - Elsevier
Air-stable P,N-bidentate ligands L1–L7 with cyclic secondary amine moieties linked to the benzene rings of triphenylphosphine were designed and prepared. The chelating …
Number of citations: 32 www.sciencedirect.com
CE Hendrick, Q Wang - The Journal of Organic Chemistry, 2015 - ACS Publications
A rapid and general access to ortho-haloaminoarenes has been developed by aryne insertion into N-chloramine, N-bromoamine, and N-iodoamine bonds via two complementary …
Number of citations: 46 pubs.acs.org
PZ Dunkel - 2011 - old.semmelweis.hu
The term tert-amino effect (or synonymously t-amino effect, T-reaction, α-cyclization of tertiary amines) was first used by Meth-Cohn and Suschitzky in 1972, 1 in a review aimed to collect …
Number of citations: 1 old.semmelweis.hu
CE Hendrick - 2017 - dukespace.lib.duke.edu
Aminoarenes are common structural features in pharmaceuticals and biologically relevant scaffolds, motivating continued development of strategies to facilitate their synthesis. …
Number of citations: 0 dukespace.lib.duke.edu
J DELHOMEL, RF WALCZAK, ZF MAJD, EF PIHAN… - ic.gc.ca
The present invention provides novel compounds of formula (I) that are modulators of RORgamma. These compounds, and pharmaceutical compositions comprising the same, are …
Number of citations: 2 www.ic.gc.ca

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